The compound is derived from the synthesis of tirofiban hydrochloride, which is a synthetic peptide derivative. Various studies have focused on the impurities that can arise during its synthesis and storage, with particular attention to stability-indicating methods for their detection and quantification .
Tirofiban impurity 3 falls under the category of pharmaceutical impurities, which are unintended substances present in drug formulations. It is classified based on its chemical structure and properties, which relate closely to those of tirofiban itself.
The synthesis of tirofiban impurity 3 typically involves chemical reactions that may introduce modifications to the tirofiban structure. One documented method involves the oxidation of tirofiban hydrochloride using hydrogen peroxide in an acidic environment, which can lead to substitution reactions resulting in various impurities .
The synthesis process may include:
Tirofiban impurity 3 shares a molecular framework with tirofiban but exhibits specific alterations that differentiate it as an impurity. The molecular formula for tirofiban is , whereas impurity 3 may have variations such as halogen substitutions.
Mass spectrometry has been employed to identify and confirm the structure of impurities, including the presence of chlorine atoms replacing hydrogen in the molecular structure of tirofiban .
The primary chemical reactions involving tirofiban impurity 3 include:
Analytical methods such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are utilized to monitor these reactions and quantify impurities during stability studies .
Tirofiban functions by blocking glycoprotein IIb/IIIa receptors on platelets, preventing fibrinogen binding and subsequent platelet aggregation. The presence of impurities like tirofiban impurity 3 may influence this mechanism if they interact with these receptors or affect the pharmacokinetics of the primary drug.
Research indicates that while impurities may not directly alter the mechanism of action, their presence can impact drug efficacy and safety profiles through potential interactions or altered pharmacodynamics .
Tirofiban impurity 3 is primarily used in:
The chemical identity of Tirofiban Impurity 3 is formally defined by the International Union of Pure and Applied Chemistry (IUPAC) as (S)-2-amino-3-(4-((butylsulfonyl)oxy)phenyl)propanoic acid hydrochloride [1] [9]. This nomenclature precisely delineates its molecular architecture:
The CAS registry number 2250244-29-0 uniquely identifies this specific stereoisomer [1] [9]. A significant nomenclature conflict exists in the literature, where some sources assign the name "Tirofiban Impurity 3" to an entirely different structure: 4-(4-chlorobutyl)pyridine hydrochloride (CAS 149463-65-0) [2] [4]. This discrepancy underscores the necessity of verifying structural identifiers when referencing this impurity.
Table 1: Nomenclature Conflicts in Literature
Identifier Type | Primary Designation | Alternate Designation |
---|---|---|
IUPAC Name | (S)-2-amino-3-(4-((butylsulfonyl)oxy)phenyl)propanoic acid hydrochloride | 4-(4-Chlorobutyl)pyridine hydrochloride |
CAS Number | 2250244-29-0 | 149463-65-0 |
Molecular Formula | C₁₃H₂₀ClNO₅S | C₉H₁₂ClN·HCl |
SMILES | O=C(O)C@@HCC1=CC=C(OS(=O)(CCCC)=O)C=C1.[H]Cl | ClCCCCC1=CC=NC=C1.Cl |
Tirofiban Impurity 3 (CAS 2250244-29-0) exhibits fundamental deviations from the Tirofiban Active Pharmaceutical Ingredient (API) structure. The Tirofiban API features a sulfonamide-linked bipiperidinyl butanesulfonyl group critical for glycoprotein IIb/IIIa receptor antagonism [8]. By contrast, Tirofiban Impurity 3 replaces this complex pharmacophore with a butylsulfonyl ester moiety attached directly to the phenyl ring [1] [7] [9].
Key structural variances include:
Table 2: Functional Group Comparison with Tirofiban API
Structural Feature | Tirofiban API | Tirofiban Impurity 3 |
---|---|---|
Central Linkage | Sulfonamide (-NHSO₂-) | Sulfonate ester (-OSO₂-) |
Aromatic Systems | Biphenyl + pyridine | Monophenyl |
Nitrogen Heterocycles | Pyridine + bipiperidine | None |
Ionizable Groups | Carboxylate + tertiary amine | Carboxylate + ammonium chloride |
Molecular Formula | C₂₂H₃₆N₂O₅S | C₁₃H₂₀ClNO₅S |
The (S)-configuration at the C2 chiral center is a critical structural aspect conserved between Tirofiban API and Impurity 3 [1] [8]. This stereochemistry originates from L-tyrosine, the synthetic precursor, and enables optimal spatial orientation for binding to the GPIIb/IIIa receptor's ligand pocket. However, the impurity's truncated structure lacks essential pharmacophoric elements:
While the (S)-2-amino-3-(4-substituted-phenyl)propanoic acid moiety maintains spatial congruence with the API's tyrosine-derived core, molecular modeling confirms the impurity's binding affinity would be severely diminished (>100-fold reduction) due to the missing ionic and hydrophobic pharmacophores [8]. This explains its classification as therapeutically inert despite stereochemical preservation.
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: